1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one
CAS No.:
Cat. No.: VC14541860
Molecular Formula: C17H19N5OS
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H19N5OS |
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Molecular Weight | 341.4 g/mol |
IUPAC Name | 1-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Standard InChI | InChI=1S/C17H19N5OS/c1-12-9-15(16(23)11-24-17-18-19-20-21(17)3)13(2)22(12)10-14-7-5-4-6-8-14/h4-9H,10-11H2,1-3H3 |
Standard InChI Key | AHPQZCDAMIJFNI-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CSC3=NN=NN3C |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Composition
The molecule comprises three distinct domains:
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A 2,5-dimethyl-1-benzylpyrrole core, providing aromaticity and lipophilicity.
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A keto-thioether bridge (-C(=O)-S-) linking the pyrrole to the tetrazole moiety.
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A 1-methyl-1H-tetrazole-5-yl group, introducing hydrogen-bonding capacity and metabolic stability .
The IUPAC name systematically describes this arrangement:
1-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone.
Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | C₁₇H₁₉N₅OS | |
Molecular weight | 341.43 g/mol | |
Canonical SMILES | CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CSC3=NN=NN3C | |
InChI Key | AHPQZCDAMIJFNI-UHFFFAOYSA-N | |
PubChem CID | 2460650 |
The benzyl group at N1 of the pyrrole enhances lipid solubility, while the tetrazole's sulfur atom may participate in hydrophobic interactions or metal coordination .
Synthetic Pathways and Analytical Characterization
Emerging Research Directions
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Antitubercular Agents
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Kinase Inhibitor Scaffolds
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The planar pyrrole core could align with ATP-binding pockets in tyrosine kinases.
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Prodrug Development
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Esterification of the ketone group may enhance oral bioavailability.
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